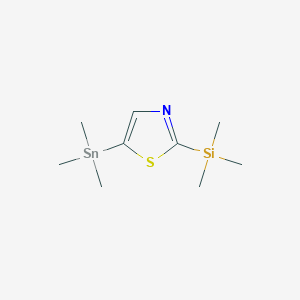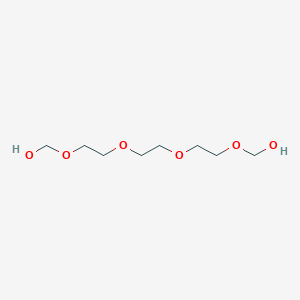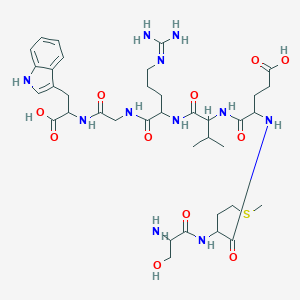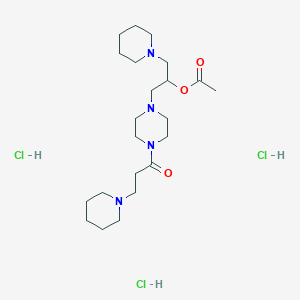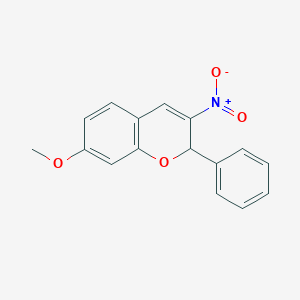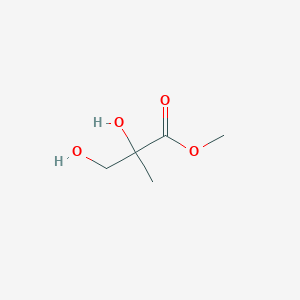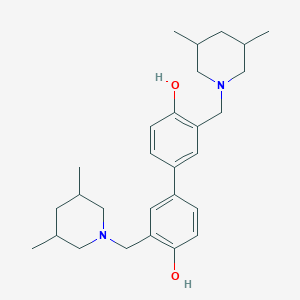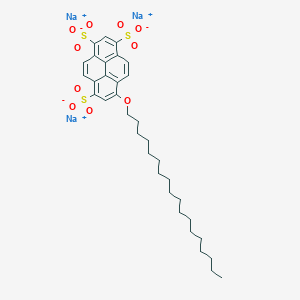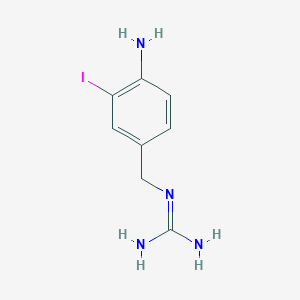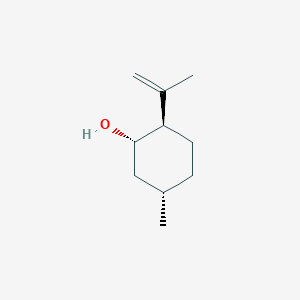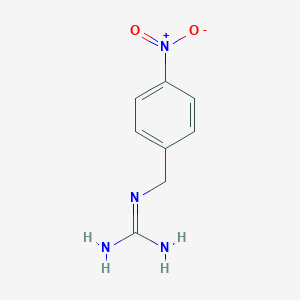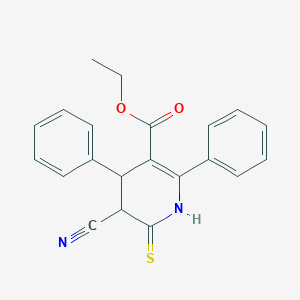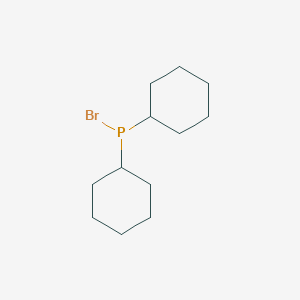
Bromo(dicyclohexyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dicyclohexyl)phosphane, also known as PhPCl2Br, is a chemical compound that is used in various scientific research applications. This compound is a phosphorus-based reagent that is commonly used in organic synthesis and catalysis. In
Applications De Recherche Scientifique
Bromo(dicyclohexyl)phosphane is widely used in organic synthesis and catalysis. It is used as a reagent for the preparation of phosphine oxide derivatives and as a ligand for transition metal-catalyzed reactions. This compound is also used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.
Mécanisme D'action
Bromo(dicyclohexyl)phosphane acts as a nucleophile in organic reactions. It can undergo substitution reactions with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. This compound can also form complexes with transition metals, which can then undergo various catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Bromo(dicyclohexyl)phosphane. However, it is known that this compound is not used in drug development or for medical purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Bromo(dicyclohexyl)phosphane is a useful reagent for organic synthesis and catalysis. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for extended periods. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Orientations Futures
There are several future directions for research on Bromo(dicyclohexyl)phosphane. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the exploration of new catalytic reactions that use this compound as a ligand. Additionally, the use of Bromo(dicyclohexyl)phosphane in the synthesis of biologically active compounds could be further explored. Overall, Bromo(dicyclohexyl)phosphane is a useful compound with many potential applications in scientific research.
Méthodes De Synthèse
Bromo(dicyclohexyl)phosphane can be synthesized by reacting dicyclohexylphosphine with bromine chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified by distillation or recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by NMR spectroscopy.
Propriétés
Numéro CAS |
100384-03-0 |
|---|---|
Nom du produit |
Bromo(dicyclohexyl)phosphane |
Formule moléculaire |
C12H22BrP |
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
bromo(dicyclohexyl)phosphane |
InChI |
InChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clé InChI |
SCUJZKWBTRNTDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)Br |
Synonymes |
Dicyclohexylphosphinbromid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



